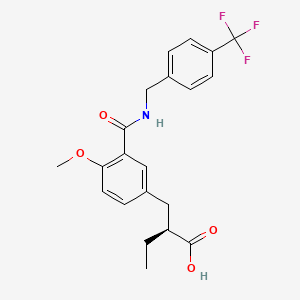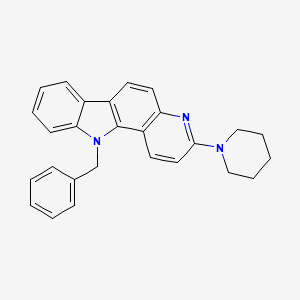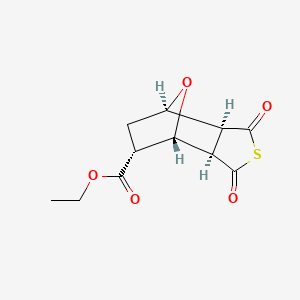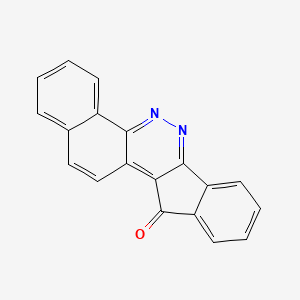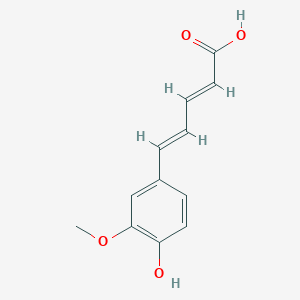
3'-Methoxyavenalumic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxyavenalumic acid is an organic compound with the molecular formula C12H12O4 It is characterized by the presence of a methoxy group attached to the avenalumic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyavenalumic acid typically involves the introduction of a methoxy group into the avenalumic acid structure. This can be achieved through various organic synthesis techniques, including methylation reactions. The reaction conditions often require the use of methanol as a solvent and a suitable catalyst to facilitate the methylation process.
Industrial Production Methods: Industrial production of 3’-Methoxyavenalumic acid may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3’-Methoxyavenalumic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3’-Methoxyavenalumic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3’-Methoxyavenalumic acid involves its interaction with specific molecular targets and pathways. The methoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
3’-Methoxyavenalumic acid can be compared with other similar compounds, such as:
Avenalumic acid: The parent compound without the methoxy group.
Methoxybenzoic acid: A compound with a similar methoxy group but different core structure.
Quinones: Oxidized derivatives that share some chemical properties.
Uniqueness: The presence of the methoxy group in 3’-Methoxyavenalumic acid imparts unique chemical properties, such as increased solubility and altered reactivity, distinguishing it from its analogs.
Propiedades
Número CAS |
123022-35-5 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(2E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O4/c1-16-11-8-9(6-7-10(11)13)4-2-3-5-12(14)15/h2-8,13H,1H3,(H,14,15)/b4-2+,5-3+ |
Clave InChI |
PZTHQMWVDHEWPY-ZUVMSYQZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C=C/C(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


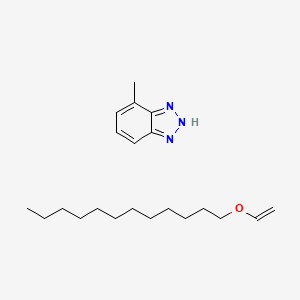
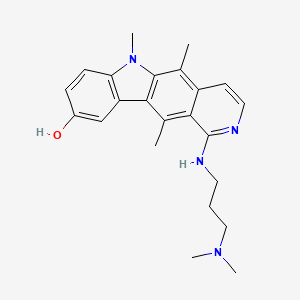
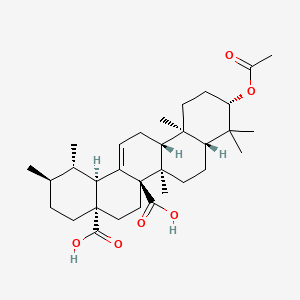
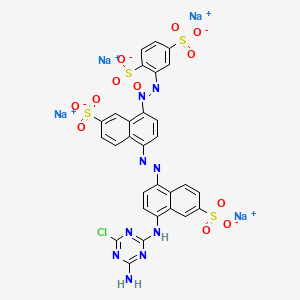
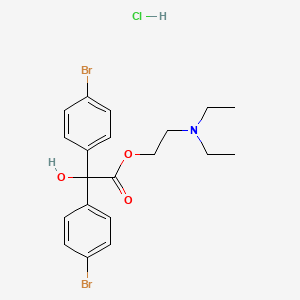
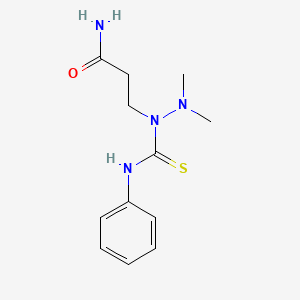
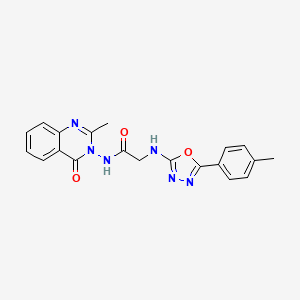
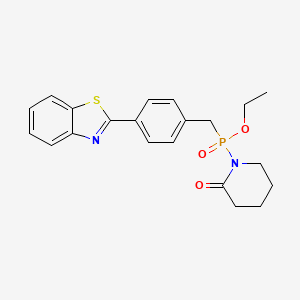
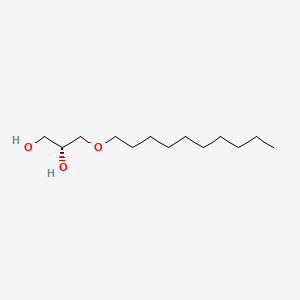
![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
